molecular formula C8H19ClOSi B14445632 [(4-Chloro-2-methylbutan-2-yl)oxy](trimethyl)silane CAS No. 76752-38-0

[(4-Chloro-2-methylbutan-2-yl)oxy](trimethyl)silane

Cat. No.: B14445632
CAS No.: 76752-38-0
M. Wt: 194.77 g/mol
InChI Key: HHLLDPWYGRATAH-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylbutan-2-yl)oxysilane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a 4-chloro-2-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylbutan-2-yl)oxysilane typically involves the reaction of 4-chloro-2-methyl-2-butanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-2-methylbutan-2-yl)oxysilane may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylbutan-2-yl)oxysilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and silanol.

    Oxidation: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium azide or potassium iodide.

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 4-chloro-2-methyl-2-butanol and trimethylsilanol.

    Oxidation: Various oxidized derivatives of the original compound.

Scientific Research Applications

(4-Chloro-2-methylbutan-2-yl)oxysilane has several applications in scientific research:

    Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Material Science: Utilized in the preparation of silicon-based materials with specific properties.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylbutan-2-yl)oxysilane involves its reactivity towards various nucleophiles and electrophiles. The silicon-oxygen bond can be cleaved under certain conditions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-methylbutan-2-yl)oxysilane
  • (4-Chloro-2-methylbutan-2-yl)oxymethylsilane

Uniqueness

(4-Chloro-2-methylbutan-2-yl)oxysilane is unique due to its specific substitution pattern and the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.

Properties

CAS No.

76752-38-0

Molecular Formula

C8H19ClOSi

Molecular Weight

194.77 g/mol

IUPAC Name

(4-chloro-2-methylbutan-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C8H19ClOSi/c1-8(2,6-7-9)10-11(3,4)5/h6-7H2,1-5H3

InChI Key

HHLLDPWYGRATAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCl)O[Si](C)(C)C

Origin of Product

United States

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